2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide
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Overview
Description
2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a pyrrole ring, a sulfonyl group, and a chloro group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The propyl group is added in two steps due to its length. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation and zinc amalgam in hydrochloric acid for the reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}acetamide
- **1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
Uniqueness
2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide is unique due to its specific substitution pattern and the presence of multiple functional groups
Properties
Molecular Formula |
C23H25ClN2O3S |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25ClN2O3S/c1-5-14-26-17(4)16(3)21(30(28,29)18-12-10-15(2)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h6-13H,5,14H2,1-4H3,(H,25,27) |
InChI Key |
SPVAFTRBBGZTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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